Agelasine
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Overview
Description
Agelasines are a class of bioactive compounds isolated from marine sponges, specifically from the genus Agelas . These compounds are characterized by their hybrid structure, which combines a terpenoid moiety with an adenine derivative . Agelasines have garnered significant interest due to their diverse biological activities, including antimicrobial, antineoplastic, and antifouling properties .
Preparation Methods
Agelasines can be synthesized through various routes, often involving the coupling of a terpenoid precursor with an adenine derivative . One common synthetic route involves the use of a terpenoid alcohol, which is converted into a terpenoid chloride through reaction with thionyl chloride. This intermediate is then coupled with an adenine derivative under basic conditions to yield the desired agelasine compound .
Chemical Reactions Analysis
Agelasines undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions often include modified agelasine derivatives with altered biological activities . For example, oxidation of this compound B can yield this compound D, which has been shown to possess enhanced antimicrobial properties .
Scientific Research Applications
In chemistry, they serve as valuable intermediates for the synthesis of novel bioactive compounds . In biology, agelasines have been shown to inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics . In medicine, agelasines exhibit cytotoxic effects against cancer cell lines, suggesting their potential use as anticancer agents . Additionally, agelasines have been investigated for their antifouling properties, which could be useful in preventing the growth of marine organisms on submerged surfaces .
Mechanism of Action
The mechanism of action of agelasines involves the inhibition of Na,K-ATPase and other ATPases . This inhibition disrupts the ion balance within cells, leading to cell death . Agelasines also increase intracellular calcium levels, which can induce apoptosis in cancer cells . The molecular targets of agelasines include the endoplasmic reticulum Ca2±ATPase (SERCA), which is inhibited by agelasine B, leading to sustained increases in intracellular calcium levels and subsequent activation of apoptotic pathways .
Comparison with Similar Compounds
Agelasines are structurally related to other marine-derived compounds such as agelasimines and asmarines . While agelasines are characterized by their terpenoid-adenine hybrid structure, agelasimines and asmarines have different structural features and biological activities . Agelasimines, for example, are known for their antineoplastic activity and ability to inhibit smooth muscle contraction . Asmarines, on the other hand, are less studied but have been reported to exhibit cytotoxic properties . The unique combination of terpenoid and adenine moieties in agelasines distinguishes them from these related compounds and contributes to their diverse biological activities .
Properties
Molecular Formula |
C26H40ClN5 |
---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1 |
InChI Key |
YBNXVKHEQXZPFB-WBZYFSPKSA-M |
Isomeric SMILES |
CC1CCC2([C@H]([C@]1(C)CC/C(=C/C[N+]3=CN(C4=C(N=CN=C43)N)C)/C)CCC=C2C)C.[Cl-] |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-] |
Origin of Product |
United States |
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